![molecular formula C25H23N3O5S B11969054 N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)
N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. A common synthetic route may include:
Formation of Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Functionalization: Introduction of methoxyphenyl groups and thioacetamide moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the quinazolinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties and potential use in drug development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE likely involves interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxy groups on aromatic rings.
Uniqueness
N(3,5-DI-MEO-PH)-2-((3-(4-MEO-PH)4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is unique due to the specific combination of methoxyphenyl and quinazolinone moieties, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
属性
分子式 |
C25H23N3O5S |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N3O5S/c1-31-18-10-8-17(9-11-18)28-24(30)21-6-4-5-7-22(21)27-25(28)34-15-23(29)26-16-12-19(32-2)14-20(13-16)33-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI 键 |
UQCJTZXIKARQDB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


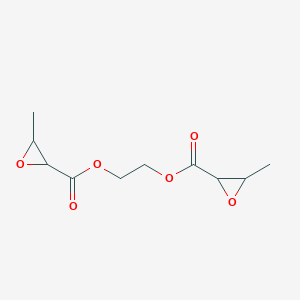

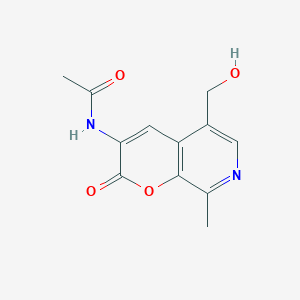
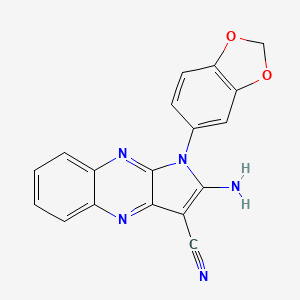
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)


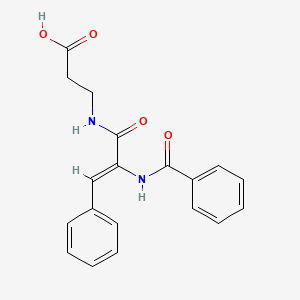
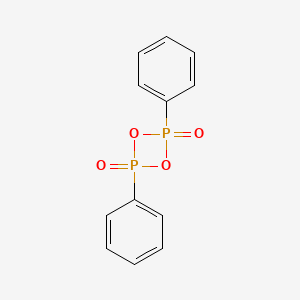
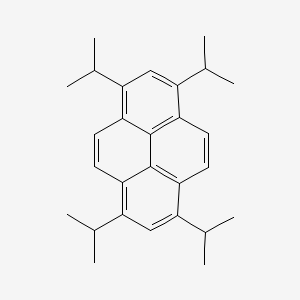
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
![Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969047.png)
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)

